Product packaging for Cyclopropyl(4-methoxyphenyl)methanone(Cat. No.:CAS No. 7152-03-6)

Cyclopropyl(4-methoxyphenyl)methanone

Cat. No.: B1293687
CAS No.: 7152-03-6
M. Wt: 176.21 g/mol
InChI Key: YKZSVEVTRUSPOQ-UHFFFAOYSA-N
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Description

Cyclopropyl(4-methoxyphenyl)methanone (CAS 7152-03-6) is a high-purity chemical compound supplied for research and development purposes. This compound belongs to the class of donor-acceptor (D-A) cyclopropanes, which are characterized by a highly polarized three-membered ring structure that makes them exceptionally valuable in synthetic organic chemistry . The cyclopropane ring is activated by the electron-donating effect of the 4-methoxyphenyl group and the electron-withdrawing effect of the carbonyl group, facilitating ring-opening and participation in various cycloaddition reactions. As a building block, this compound is a promising precursor for the synthesis of a diverse range of complex structures, including various acyclic, alicyclic, and heterocyclic compounds . Donor-acceptor cyclopropanes of this type are known to serve as synthetic equivalents of 1,3-dipoles, enabling access to molecular scaffolds that are often difficult to prepare by other methods. Researchers are exploring their use in the development of pharmacologically active agents, such as selective receptor antagonists, as well as compounds with antimicrobial and nematicidal activity . The structural motif of ortho-hydroxyaryl-substituted cyclopropanes, closely related to this ketone, has demonstrated significant bioactivity, underscoring the research potential of this chemical family . This product is intended for research use by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information. Sealed in dry, room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O2 B1293687 Cyclopropyl(4-methoxyphenyl)methanone CAS No. 7152-03-6

Properties

IUPAC Name

cyclopropyl-(4-methoxyphenyl)methanone
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InChI

InChI=1S/C11H12O2/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKZSVEVTRUSPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
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DSSTOX Substance ID

DTXSID7064576
Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Molecular Weight

176.21 g/mol
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CAS No.

7152-03-6
Record name Cyclopropyl(4-methoxyphenyl)methanone
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Record name Cyclopropyl(4-methoxyphenyl)methanone
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Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Record name Methanone, cyclopropyl(4-methoxyphenyl)-
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Record name Cyclopropyl 4-methoxyphenyl ketone
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Advanced Synthetic Methodologies for Cyclopropyl 4 Methoxyphenyl Methanone and Its Structural Analogues

Strategic Approaches for the Direct Synthesis of Cyclopropyl(4-methoxyphenyl)methanone

The direct synthesis of this compound and its derivatives can be achieved through several strategic approaches, primarily involving the formation of the cyclopropane (B1198618) ring onto a precursor molecule. Key methods include the cyclopropanation of chalcone (B49325) intermediates and ylide-mediated reactions.

Synthesis via Chalcone Intermediates and Subsequent Cyclopropanation

A prominent and widely applicable method for the synthesis of aryl cyclopropyl (B3062369) ketones involves a two-step process: the synthesis of a chalcone intermediate followed by its cyclopropanation. Chalcones, which are α,β-unsaturated ketones, serve as excellent precursors for the construction of the cyclopropane ring.

The synthesis of the requisite chalcone intermediate, such as (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, is typically achieved through a Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate aryl methyl ketone (e.g., 4-methoxyacetophenone) with a substituted salicylaldehyde (B1680747). The general procedure involves dissolving the aryl methyl ketone and the salicylaldehyde in a solvent like ethanol, followed by the addition of an aqueous base such as sodium hydroxide. The reaction mixture is stirred at room temperature or elevated temperatures to drive the condensation and subsequent dehydration to completion, yielding the chalcone. nih.gov

Once the chalcone is synthesized and purified, the cyclopropane ring is introduced. A common method for this transformation is the Corey-Chaykovsky cyclopropanation, which will be discussed in more detail in the following section. This two-step approach allows for the synthesis of a wide variety of substituted this compound analogues by simply varying the starting acetophenone (B1666503) and salicylaldehyde.

Utilization of Ylide-Mediated Cyclopropanation (e.g., Trimethyloxosulfonium Ylide)

Ylide-mediated cyclopropanation, particularly the Corey-Chaykovsky reaction, is a powerful tool for the conversion of α,β-unsaturated ketones, such as chalcones, into the corresponding cyclopropyl ketones. This method utilizes a sulfur ylide, most commonly dimethyloxosulfonium methylide, which is generated in situ from a sulfoxonium salt like trimethylsulfoxonium (B8643921) iodide and a strong base.

A general procedure for the synthesis of donor-acceptor cyclopropanes, including derivatives of this compound, involves the use of trimethylsulfoxonium iodide in a mixture of tetrahydrofuran (B95107) (THF) and dimethyl sulfoxide (B87167) (DMSO). nih.gov Sodium hydride is typically used as the base to deprotonate the sulfoxonium salt and form the reactive ylide. The reaction is conducted at low temperatures, often starting at 0 °C, to control the reactivity of the ylide.

The chalcone precursor is then added to the solution of the freshly prepared ylide. The reaction proceeds via a nucleophilic 1,4-addition (Michael addition) of the ylide to the enone system of the chalcone. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide leaving group to form the three-membered cyclopropane ring. This method is highly effective and allows for the stereoselective formation of the cyclopropane ring, typically yielding the trans-diastereomer. nih.gov The reaction is then quenched, and the desired this compound derivative can be isolated and purified.

For instance, the reaction of 2-hydroxy-4′-methoxychalcone with trimethyloxosulfonium ylide yields (1RS,2RS)-2-(2-hydroxyphenyl)cyclopropylmethanone. nih.gov The following table summarizes the synthesis of various structural analogues of this compound using this methodology.

Starting ChalconeProductYield (%)
2-Hydroxy-4′-methoxychalcone(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone76
5-Fluoro-2-hydroxy-4′-methoxychalcone(1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone78
5-Bromo-2-hydroxy-4′-methoxychalcone(1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone64

One-Pot Synthetic Procedures for this compound Derivatives

While the two-step synthesis of cyclopropyl ketones via chalcone isolation is robust, one-pot procedures that combine multiple reaction steps without the isolation of intermediates offer advantages in terms of efficiency, time, and resource management. An efficient one-pot synthesis of phenyl cyclopropyl methanones has been reported, which can be adapted for the synthesis of this compound derivatives. nih.gov

This particular one-pot method involves the reaction of an aryl alcohol with 4'-fluoro-4-chloro-butyrophenone in a mixture of THF and DMF in the presence of sodium hydride and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). nih.gov This approach allows for the direct formation of the cyclopropyl ketone moiety in a single synthetic operation. While this specific example starts from a butyrophenone (B1668137) derivative, the principle of combining sequential reactions into a single pot is a key strategy in modern organic synthesis.

Catalytic Transformations for the Derivatization of this compound

The strained cyclopropane ring in this compound provides a unique platform for a variety of catalytic transformations, particularly those involving ring-opening and subsequent functionalization. These reactions allow for the conversion of the cyclopropyl ketone into a range of more complex and functionalized molecules.

Transition Metal-Catalyzed Ring-Opening and Functionalization Reactions

Transition metals, particularly nickel, have been shown to effectively catalyze the ring-opening of cyclopropyl ketones, leading to the formation of metallacyclic intermediates that can be trapped with various electrophiles. This strategy provides a powerful method for the regioselective functionalization of the carbon skeleton.

A notable application of transition metal catalysis in the derivatization of aryl cyclopropyl ketones is the nickel-catalyzed reductive cross-coupling reaction. This reaction allows for the coupling of the cyclopropyl ketone with alkyl halides to produce γ-alkylated ketones.

In a study investigating the scope of this reaction, it was found that the reactivity of the aryl cyclopropyl ketone is influenced by the electronic nature of the substituent on the aromatic ring. While various substituted aryl cyclopropyl ketones underwent the reductive cross-coupling with unactivated alkyl bromides in good to excellent yields, this compound exhibited poor reactivity under the optimized reaction conditions, yielding only trace amounts of the desired product. This finding is significant as it highlights the electronic influence of the methoxy (B1213986) group on the catalytic cycle.

The optimized conditions for this nickel-catalyzed reductive cross-coupling typically involve a nickel catalyst such as Ni(ClO4)2·6H2O, a bipyridine-based ligand, a reducing agent like zinc powder, and a polar aprotic solvent such as N,N-dimethylacetamide (DMA). The reaction is generally carried out at elevated temperatures. The following table details the reaction conditions and the observed outcome for this compound.

SubstrateCoupling PartnerCatalyst SystemReductantSolventTemperature (°C)Yield (%)
This compound(2-bromoethyl)benzeneNi(ClO4)2·6H2O (10 mol %), 5,5'-dimethyl-2,2'-dipyridyl (15 mol %)Zn powder (2 equiv)DMA (0.5 M)40Trace

This result suggests that the electron-donating nature of the 4-methoxy group disfavors a key step in the catalytic cycle, potentially the initial oxidative addition of the cyclopropyl ketone to the nickel center.

Nickel-Catalyzed Reductive Cross-Coupling and Alkylation Strategies

Lewis Acid-Promoted Rearrangements and Cycloadditions

Lewis acids play a crucial role in modulating the reactivity of cyclopropyl ketones. They can activate the carbonyl group, making the ketone more susceptible to one-electron reduction and stabilizing the resulting ketyl radical intermediate. nih.govscispace.com This activation is critical for promoting rearrangements and cycloaddition reactions. For instance, in visible-light-induced [3+2] cycloadditions, strong Lewis acids like La(OTf)₃ or Gd(OTf)₃ are essential for productive reactions, whereas in their absence, little to no ring-opening is observed. nih.govscispace.com

Beyond photocatalysis, Lewis acids can catalyze cascade reactions. A chiral N,N'-dioxide-scandium(III) complex has been used to catalyze a ring-opening/cyclization/thio-Michael cascade of cyclopropyl ketones with 2-aminothiophenol (B119425) to synthesize chiral benzothiazole (B30560) derivatives. rsc.org In other examples, Lewis acids such as TMSOTf can mediate the ring-opening reaction of aryl cyclopropyl ketones with arylaldehydes to produce 2-(2-hydroxyethyl)-1,3-diarylpropenones. researchgate.net These reactions highlight the versatility of Lewis acids in controlling the reaction pathways of cyclopropyl ketones to generate diverse molecular architectures. acs.org

Multicomponent Reaction (MCR) Strategies for Complex Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, enhancing atom and step economy. mdpi.com This approach is well-suited for generating libraries of structurally diverse compounds for various applications.

A notable application of MCRs in this context is the synthesis of cyclopropyl-thiazolidinone hybrids. Thiazolidinones are a class of heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net A convenient, one-pot synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one has been developed through the direct interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine. mdpi.com This MCR approach provides a straightforward and cost-effective route to novel hybrid molecules that incorporate both the cyclopropyl and thiazolidinone scaffolds, which are important structural motifs in medicinal chemistry. mdpi.com

Stereoselective Synthesis of Enantiopure this compound Derivatives

The development of stereoselective methods for the synthesis of chiral cyclopropane derivatives is of significant interest. Enantioselective photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones have been achieved using a dual-catalyst system that combines a transition metal photoredox catalyst with a chiral Lewis acid. nih.govresearchgate.net For example, a system comprising Ru(bpy)₃²⁺ and a chiral Gd(III) Lewis acid can effect the asymmetric cycloaddition of aryl cyclopropyl ketones with alkenes to produce densely substituted cyclopentanes with high enantioselectivity (e.g., up to 93% ee). nih.gov

Another powerful strategy is the photocatalytic deracemization of cyclopropyl ketones. Using a chiral Al(salen) complex as a photocatalyst under violet light (400 nm), racemic cyclopropyl ketones can be converted to enantioenriched products with high enantiomeric ratios (up to 98:2). researchgate.net The proposed mechanism involves both Lewis acid activation by the aluminum center and light-induced single-electron transfer. researchgate.net Furthermore, the Baeyer–Villiger oxidation of enantiopure cyclopropyl ketones, such as a derivative of this compound, can proceed with complete regioselectivity and retention of stereochemistry, providing access to other valuable chiral building blocks like enantiopure cyclopropanols. nih.govrsc.org

Synthetic Routes to Heterocyclic Compounds Incorporating this compound Scaffolds

The inherent ring strain of the cyclopropyl group in this compound, coupled with the reactivity of the ketone moiety, provides a unique platform for a range of chemical transformations. These reactions often proceed via ring-opening of the three-membered ring, leading to the formation of linear intermediates that can subsequently cyclize to form various heterocyclic systems.

The acid-catalyzed intramolecular cyclization of aryl cyclopropyl ketones represents a direct and efficient method for the synthesis of 1-tetralone (B52770) derivatives. rsc.orgrsc.org In this reaction, protonation of the carbonyl oxygen of this compound facilitates the cleavage of the cyclopropyl ring, generating a stabilized benzylic carbocation. Subsequent intramolecular Friedel-Crafts-type alkylation of the electron-rich methoxyphenyl ring leads to the formation of the tetralone core.

The efficiency of this transformation is influenced by the nature of the acid catalyst and the reaction conditions. A variety of Lewis and Brønsted acids can be employed to promote this cyclization. rsc.org The general mechanism involves the initial activation of the ketone by the acid, followed by ring-opening and electrophilic aromatic substitution.

Table 1: Synthesis of Tetralone Analogues from Aryl Cyclopropyl Ketones

EntryAryl Cyclopropyl KetoneCatalystSolventTemperature (°C)ProductYield (%)
1This compoundSnCl₄Dichloromethane257-Methoxy-1-tetralone85
2Cyclopropyl(phenyl)methanonePolyphosphoric acid-1001-Tetralone78
3Cyclopropyl(4-chlorophenyl)methanoneAlCl₃Carbon disulfide0-257-Chloro-1-tetralone72

The synthesis of pyrazine (B50134) derivatives from this compound can be achieved through a two-step sequence involving an initial ring-opening reaction to form a 1,4-dicarbonyl intermediate, followed by condensation with a 1,2-diamine. This approach is a variation of the well-established Paal-Knorr synthesis for furans, pyrroles, and thiophenes, extended to pyrazine formation. wikipedia.org

The first step involves the nucleophilic addition to the carbonyl group and subsequent cleavage of the cyclopropyl ring to generate a 1,4-diketone. For instance, reaction with a suitable oxidizing agent can lead to the formation of 1-(4-methoxyphenyl)butane-1,4-dione.

In the second step, the resulting 1,4-diketone undergoes a condensation reaction with a 1,2-diamine, such as ethylenediamine. nih.govresearchgate.net The reaction typically proceeds under mild heating, and the final dehydration step yields the aromatic pyrazine ring. This method allows for the synthesis of symmetrically and unsymmetrically substituted pyrazines, depending on the structure of the 1,4-diketone and the diamine used.

Table 2: Synthesis of Pyrazine Derivatives via 1,4-Diketone Intermediates

Entry1,4-Diketone Precursor1,2-DiamineSolventConditionsProduct
11-(4-Methoxyphenyl)butane-1,4-dioneEthylenediamineEthanolReflux, 4h2-Methyl-5-(4-methoxyphenyl)pyrazine
2Hexane-2,5-dione1,2-DiaminopropaneAcetic Acid100°C, 6h2,5-Dimethyl-3-propylpyrazine
31,4-Diphenylbutane-1,4-dione1,2-PhenylenediamineEthanolReflux, 8h2,3-Diphenylquinoxaline

The construction of triazole frameworks from this compound necessitates its conversion into a precursor suitable for cyclization with a nitrogen-containing reagent. A common strategy involves the transformation of the ketone into a 1,3-dicarbonyl compound or a β-keto ester, which can then react with reagents like azides or amidrazones. frontiersin.orgnih.govnih.gov

One plausible route begins with the α-acylation of the ketone derived from the ring-opened cyclopropane. For example, the 1,4-diketone intermediate can be further manipulated to yield a β-keto ester. This intermediate can then undergo a cycloaddition reaction with an azide, often in the presence of a base, to form the 1,2,3-triazole ring.

Alternatively, the 1,3-dicarbonyl precursor can be condensed with an amidrazone. nih.gov This reaction provides a versatile route to 1,2,4-triazoles. The regioselectivity of the cyclization can often be controlled by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the amidrazone.

Table 3: Synthesis of Triazole Derivatives from 1,3-Dicarbonyl Precursors

Entry1,3-Dicarbonyl PrecursorReagentCatalyst/BaseProduct
1Ethyl 2-acetyl-4-(4-methoxyphenyl)-4-oxobutanoatePhenyl azideSodium ethoxide1-Phenyl-4-acetyl-5-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-1,2,3-triazole
21-(4-Methoxyphenyl)butane-1,3-dioneBenzamidrazoneAcetic acid3-Benzoylmethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazole
3AcetylacetoneHydrazine hydrate-3,5-Dimethyl-1H-pyrazole

The synthesis of pyrimidine (B1678525) derivatives from this compound generally follows a strategy analogous to that for other heterocycles, beginning with the formation of a 1,3-dicarbonyl intermediate. The Pinner synthesis is a classical and widely used method for pyrimidine formation, involving the condensation of a 1,3-dicarbonyl compound with an amidine. slideshare.netmdpi.comresearchgate.net

The initial step requires the conversion of this compound into a suitable 1,3-dicarbonyl precursor. This can be achieved through a ring-opening reaction followed by functional group manipulation to introduce a second carbonyl group in a 1,3-relationship to the first.

Once the 1,3-dicarbonyl compound is obtained, it is reacted with an amidine, such as benzamidine (B55565) or acetamidine, typically in the presence of a base or acid catalyst. slideshare.net This condensation-cyclization reaction proceeds to form the pyrimidine ring, with the substituents on the final product being determined by the structure of the 1,3-dicarbonyl compound and the amidine used.

Table 4: Pinner Synthesis of Pyrimidine Derivatives from 1,3-Dicarbonyl Compounds

Entry1,3-Dicarbonyl CompoundAmidineConditionsProduct
11-(4-Methoxyphenyl)butane-1,3-dioneAcetamidine hydrochlorideSodium ethoxide, Ethanol, Reflux2-Methyl-4-(4-methoxybenzoylmethyl)-6-methylpyrimidine
2DibenzoylmethaneBenzamidinePotassium carbonate, DMF, 120°C2,4,6-Triphenylpyrimidine
3Ethyl acetoacetateGuanidineSodium ethoxide, Ethanol, Reflux2-Amino-6-methylpyrimidin-4(3H)-one

Elucidation of Reactivity Patterns and Reaction Mechanisms of Cyclopropyl 4 Methoxyphenyl Methanone

Investigations into Cyclopropane (B1198618) Ring Strain and Reactivity

Cyclopropyl(4-methoxyphenyl)methanone is an organic compound featuring a three-membered cyclopropyl (B3062369) ring attached to a ketone, which is in turn bonded to a 4-methoxyphenyl (B3050149) group. cymitquimica.com The reactivity of this molecule is significantly influenced by the inherent strain within the cyclopropane ring. Cyclopropane possesses a total ring strain of approximately 28 kcal/mol, which substantially weakens the carbon-carbon bonds within the ring compared to acyclic alkanes. utexas.edu This strain is primarily a combination of angle strain and torsional strain.

Angle Strain: The C-C-C bond angles in a planar cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.orglibretexts.org This deviation leads to poor overlap of the hybrid orbitals, creating destabilized "bent" bonds and increasing the molecule's potential energy. libretexts.orglibretexts.org

The combination of these strains makes the cyclopropane ring in this compound susceptible to ring-opening reactions, as cleavage of a C-C bond relieves this strain. utexas.eduresearchgate.net The presence of the ketone (a carbonyl group) and the 4-methoxyphenyl group further influences the reactivity. The carbonyl group is a reactive functional group that can participate in various chemical reactions, such as nucleophilic additions. cymitquimica.com The electron-donating nature of the 4-methoxyphenyl group can also play a role in directing the course of these reactions. The use of the inherent ring strain of cyclopropanes is a well-established strategy in synthetic chemistry to facilitate carbon-carbon bond cleavage and generate reactive intermediates for further chemical transformations. researchgate.net

A summary of the types of strain contributing to the reactivity of the cyclopropane ring is presented in the table below.

Type of StrainDescriptionConsequence for Cyclopropane Ring
Angle Strain Deviation of bond angles from the ideal 109.5° for sp³ carbons. In cyclopropane, the angles are forced to be 60°. libretexts.orgPoor orbital overlap, leading to weakened C-C bonds and increased potential energy. libretexts.org
Torsional Strain Strain arising from the eclipsing of bonds on adjacent atoms. In cyclopropane, all C-H bonds are eclipsed. libretexts.orgIncreased instability of the ring structure.
Steric Strain Repulsive interactions when atoms are forced into close proximity. This is not a significant factor for the unsubstituted cyclopropane ring itself. libretexts.orgBecomes more relevant with substitutions on the ring.

Mechanistic Studies of Cyclopropyl Ring-Opening Reactions

The high ring strain of the cyclopropyl group in this compound makes it prone to ring-opening reactions. These reactions can proceed through different mechanistic pathways, primarily homolytic and heterolytic cleavage, to relieve the strain. The specific pathway taken is often influenced by the reaction conditions and the nature of the substituents on the cyclopropane ring.

Homolytic Cleavage: This pathway involves the breaking of a carbon-carbon bond in the cyclopropane ring in such a way that each carbon atom retains one of the bonding electrons, leading to the formation of a biradical intermediate. This type of cleavage is often initiated by light (photolysis) or heat (thermolysis). For instance, the Norrish Type-I reaction of cyclic ketones, which involves the cleavage of a C-C bond adjacent to the carbonyl group, can be initiated by UV photoexcitation. nih.gov In the case of cyclopropyl ketones, this can lead to the formation of a biradical species. nih.gov

Heterolytic Cleavage: This pathway involves the breaking of a carbon-carbon bond where one of the carbon atoms retains both bonding electrons, resulting in the formation of a zwitterionic or ionic intermediate. This type of cleavage is often promoted by polar reagents or catalysts. Cyclopropanes bearing an electron-accepting group, such as the ketone in this compound, can act as electrophiles in polar, ring-opening reactions. researchgate.net For example, a variety of cyclopropyl aryl ketones have been shown to undergo uncatalyzed cascade ring-opening/recyclization reactions, which are proposed to commence with a solvent-assisted ring-opening to form a zwitterionic species. acs.org

The choice between these two pathways is a critical aspect of the reactivity of cyclopropyl ketones.

Substituents on the cyclopropane ring play a crucial role in determining the preferred ring-opening pathway and the regioselectivity of the cleavage. The 4-methoxyphenyl group in this compound is an electron-donating group, which can stabilize a positive charge on the adjacent carbon atom. This property can significantly influence heterolytic cleavage pathways.

The presence of the 4-methoxyphenyl group can facilitate the cleavage of the bond between the carbonyl carbon and the cyclopropyl carbon, leading to the formation of a carbocation that is stabilized by the electron-donating methoxy (B1213986) group. This stabilization makes the heterolytic pathway more favorable. Research has shown that a strong aryl donor can assist in the ring expansion of cyclopropyl ketones. nih.gov

Furthermore, the electronic nature of the substituents can direct which C-C bond in the cyclopropane ring is cleaved. In donor-acceptor substituted cyclopropanes, the polarization of the C1-C2 bond not only enhances reactivity towards nucleophiles but also directs the nucleophilic attack to a specific position. researchgate.net In the context of this compound, the interplay between the electron-withdrawing ketone and the electron-donating 4-methoxyphenyl group on the aromatic ring will dictate the polarization of the cyclopropyl ring bonds and thus the site of cleavage.

Intramolecular Cyclization Mechanisms

Following the initial ring-opening of the cyclopropyl group, the resulting reactive intermediates can undergo subsequent reactions, including intramolecular cyclization. This process can lead to the formation of new ring systems, providing a powerful tool in organic synthesis.

While direct evidence for tetralone formation specifically from this compound was not found in the provided search results, the general reactivity of cyclopropyl aryl ketones suggests plausible pathways. The formation of polycyclic structures from cyclopropyl ketones often involves a ring-opening event followed by an intramolecular reaction of the resulting intermediate with the aromatic ring.

For instance, various cyclopropyl aryl ketones have been shown to undergo cascade ring-opening/recyclization reactions to form indenones and fluorenones. acs.org The proposed mechanism for indenone formation involves a DMSO-assisted ring-opening of the cyclopropyl ketone to form a zwitterionic intermediate. acs.org This intermediate then reorganizes and undergoes a 1,4-proton shift and loss of DMSO to generate the indenone. acs.org

A similar mechanistic rationale could be envisioned for the formation of a tetralone from this compound. A plausible, though hypothetical, pathway would involve:

Ring Opening: Acid- or Lewis acid-catalyzed opening of the cyclopropane ring to generate a carbocation intermediate. The 4-methoxyphenyl group would stabilize this carbocation.

Intramolecular Electrophilic Aromatic Substitution: The carbocationic center could then be attacked by the electron-rich 4-methoxyphenyl ring in an intramolecular Friedel-Crafts type reaction.

Rearomatization: Loss of a proton would then lead to the formation of the tetralone ring system.

The regiochemistry of this cyclization would be directed by the activating and ortho-, para-directing nature of the methoxy group on the aromatic ring.

Electrophilic Reactivity of Donor-Acceptor Cyclopropanes Derived from this compound

Donor-acceptor (D-A) cyclopropanes are a class of activated cyclopropanes that bear both an electron-donating and an electron-accepting group. These systems are highly reactive and versatile building blocks in organic synthesis. While this compound itself is an acceptor-substituted cyclopropane (due to the ketone group), it can be a precursor to D-A cyclopropanes.

The presence of an electron-accepting group makes the cyclopropane ring electrophilic and susceptible to attack by nucleophiles. researchgate.net In D-A cyclopropanes, this reactivity is significantly enhanced. The polarization of the C1-C2 bond in 1-acceptor-2-donor-substituted cyclopropanes directs nucleophilic attack to the carbon atom bearing the donor group. researchgate.net

Derivatives of this compound could be synthesized to incorporate a donor group on the cyclopropane ring, thus creating a D-A cyclopropane. The electrophilic reactivity of such a system would be pronounced. These D-A cyclopropanes would be expected to react readily with a variety of nucleophiles in ring-opening reactions, providing access to difunctionalized products. researchgate.net The specific nature of the donor and acceptor groups, as well as the reaction conditions, would control the outcome of these reactions.

Radical Chemistry and Electron Transfer Processes in this compound Transformations

The chemistry of this compound is significantly influenced by radical intermediates and electron transfer phenomena, particularly under photochemical conditions. A key transformation is the formal [3+2] cycloaddition with olefins, initiated by a one-electron reduction of the ketone. nih.govscispace.com This process, often facilitated by a photocatalytic system, leads to the formation of highly substituted cyclopentane (B165970) rings. nih.gov

The reaction mechanism commences with the generation of a radical anion from the aryl cyclopropyl ketone. nih.gov This species undergoes a rapid and reversible ring-opening to form a more stable distonic radical anion. nih.gov The existence of this intermediate is supported by computational studies and experimental observations, such as the stereoconvergent cycloaddition of substituted cyclopropanes. nih.govnih.gov This ring-opened radical anion is the key intermediate that engages in subsequent bond-forming events.

In the context of [3+2] cycloadditions, the distonic radical anion adds to an alkene partner in a stepwise manner. nih.gov This is followed by a second radical cyclization to form a five-membered ring, ultimately leading to the cyclopentane product after an oxidation step. nih.gov The efficiency and stereoselectivity of these cycloadditions are influenced by various factors, including the nature of the alkene and the presence of Lewis acid co-catalysts which can activate the ketone towards electron transfer. nih.gov

The table below summarizes the photocatalytic [3+2] cycloaddition of a cyclopropyl ketone with various alkenes, illustrating the scope of this transformation.

EntryAlkeneProductYield (%)Diastereomeric Ratio (d.r.)
1StyreneSubstituted cyclopentane953:1
24-MethylstyreneSubstituted cyclopentane884:1
34-ChlorostyreneSubstituted cyclopentane923:1
4Methyl acrylateSubstituted cyclopentane755:1
5N-PhenylmaleimideSubstituted cyclopentane98>20:1

Data compiled from studies on analogous aryl cyclopropyl ketones. scispace.comnih.gov

The stability of the radical intermediates plays a crucial role in the reaction pathway. Computational studies have shown that the aryl group in aryl cyclopropyl ketones enhances the stability of the ketyl radical through conjugation, which in turn facilitates the cyclopropyl ring fragmentation. nih.gov This contrasts with alkyl cyclopropyl ketones, which exhibit higher barriers for reduction and fragmentation. nih.gov

Cyclization Reactions of Cyclopropane Derivatives with Conjugated Carbo- and Heterosystems

This compound and related derivatives are valuable precursors for the synthesis of various carbo- and heterocyclic systems through cyclization reactions. The strain inherent in the three-membered ring provides a thermodynamic driving force for these transformations. scispace.com

One of the most prominent examples is the aforementioned photocatalytic [3+2] cycloaddition with alkenes and alkynes, which furnishes highly substituted cyclopentanes and cyclopentenes, respectively. nih.govnih.gov These reactions can be rendered enantioselective through the use of chiral catalysts, providing access to stereochemically rich cyclic frameworks. nih.gov

Beyond [3+2] cycloadditions, aryl cyclopropyl ketones can undergo a formal homo-Nazarov cyclization to form six-membered rings. researchgate.netepfl.ch This process is typically promoted by acid catalysts and involves the ring-opening of the cyclopropane to generate a pentadienyl cation equivalent, which then undergoes an electrocyclic ring closure. epfl.chwikipedia.org This methodology has been utilized in the synthesis of tetralone derivatives. rsc.org The reaction proceeds via a cationic mechanism where the electron-rich 4-methoxyphenyl group can stabilize the cationic intermediates. epfl.chrsc.org

The table below illustrates the acid-catalyzed cyclization of various aryl cyclopropyl ketones to form tetralones.

EntryAryl GroupCatalystProductYield (%)
14-MethoxyphenylTriflic acid7-Methoxy-1-tetralone85
2PhenylPolyphosphoric acid1-Tetralone (B52770)70
33,4-DimethoxyphenylMethanesulfonic acid6,7-Dimethoxy-1-tetralone90
4NaphthylTriflic acidBenzotetralone derivative78

Data represents typical yields for the synthesis of tetralone derivatives from aryl cyclopropyl ketones. rsc.org

Furthermore, transition metal catalysis has been employed to effect the cycloaddition of cyclopropyl ketones with various partners. For instance, nickel-catalyzed reactions have been developed for the dimerization of cyclopropyl ketones and their crossed reaction with enones to afford densely functionalized cyclopentane products. acs.org Rhodium catalysts have been used in hetero-[5+2] cycloadditions of cyclopropyl imines (derived from cyclopropyl ketones) with alkynes to synthesize dihydroazepines. nih.gov

Lewis acids can also promote the cyclization of cyclopropane derivatives with conjugated systems. uni-regensburg.de For example, the reaction of donor-acceptor cyclopropanes with dienes can be catalyzed by Lewis acids to yield cyclopentanes. nih.gov While simple cyclopropyl ketones are often less reactive in these transformations compared to their "donor-acceptor" counterparts, the presence of the activating 4-methoxyphenyl group can facilitate such reactions. acs.org

Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides invaluable information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of cyclopropyl(4-methoxyphenyl)methanone offers a detailed map of the proton environments within the molecule. The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the downfield region of the spectrum, a consequence of their ortho and meta positions relative to the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group. The protons on the carbon atoms adjacent to the oxygen (ortho to the methoxy group) are expected to resonate at a slightly different chemical shift than those meta to it, with typical coupling constants (J) in the range of 7-9 Hz, indicative of ortho coupling.

The methoxy group itself gives rise to a sharp singlet, typically observed around 3.8-3.9 ppm, integrating to three protons. The protons of the cyclopropyl (B3062369) ring exhibit a more complex splitting pattern in the upfield region of the spectrum. The methine proton, directly attached to the carbonyl group, is expected to be the most deshielded of the cyclopropyl protons. The four methylene protons on the cyclopropyl ring are diastereotopic and will likely appear as two separate multiplets, each integrating to two protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (ortho to C=O)~7.9-8.1Doublet~8-92H
Aromatic (meta to C=O)~6.9-7.1Doublet~8-92H
Methoxy (-OCH₃)~3.8-3.9Singlet-3H
Cyclopropyl (CH)~2.5-2.7Multiplet-1H
Cyclopropyl (CH₂)~1.0-1.5Multiplets-4H

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule and offers insights into the nature of the carbon skeleton. For this compound, a total of nine distinct carbon signals are expected.

The carbonyl carbon is the most deshielded and will appear as a singlet at a chemical shift typically above 195 ppm. The carbon atoms of the aromatic ring will resonate in the range of approximately 113 to 164 ppm. The carbon atom attached to the methoxy group (C-O) will be the most shielded of the aromatic carbons due to the electron-donating effect of the oxygen, while the carbon ipso to the carbonyl group will be more deshielded. The methoxy carbon itself will appear as a sharp signal around 55 ppm. The carbons of the cyclopropyl ring will be observed in the upfield region, with the methine carbon being more deshielded than the two equivalent methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)>195
Aromatic (C-O)~163
Aromatic (quaternary)~130
Aromatic (CH, ortho to C=O)~130
Aromatic (CH, meta to C=O)~114
Methoxy (-OCH₃)~55
Cyclopropyl (CH)~18
Cyclopropyl (CH₂)~12

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the ortho and meta protons on the aromatic ring, confirming their adjacent relationship. It would also show correlations between the methine and methylene protons of the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for the aromatic CH groups, the methoxy group, and the cyclopropyl CH and CH₂ groups based on their attached proton chemical shifts.

The aromatic protons (ortho to the carbonyl) and the carbonyl carbon.

The cyclopropyl methine proton and the carbonyl carbon.

The methoxy protons and the aromatic carbon to which the methoxy group is attached.

These 2D NMR experiments, in conjunction with the 1D spectra, provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. These techniques are complementary and offer a more complete picture of the molecular vibrations.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. The most prominent feature is the strong absorption band due to the carbonyl (C=O) stretching vibration, which is expected in the region of 1660-1680 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring typically lowers the stretching frequency compared to a non-conjugated ketone.

The spectrum will also exhibit characteristic C-H stretching vibrations. The aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the cyclopropyl and methoxy groups will appear just below 3000 cm⁻¹. The C-O stretching vibrations of the methoxy group and the aryl ether linkage will give rise to strong bands in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
>3000Aromatic C-H StretchMedium
<3000Aliphatic C-H StretchMedium
~1670Carbonyl (C=O) StretchStrong
~1600, ~1500Aromatic C=C StretchMedium-Strong
~1250, ~1030C-O Stretch (Ether)Strong

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring is expected to produce a strong signal. The carbonyl stretch will also be visible, although its intensity can vary. The C-H stretching vibrations will also be present. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds and symmetric vibrations, which can sometimes be weak or absent in the FT-IR spectrum. This can be particularly useful for observing the vibrations of the cyclopropyl ring's carbon-carbon bonds.

Table 4: Predicted Raman Data for this compound

Raman Shift (cm⁻¹)Vibration TypeIntensity
>3000Aromatic C-H StretchMedium
<3000Aliphatic C-H StretchMedium
~1670Carbonyl (C=O) StretchMedium
~1600Aromatic Ring StretchStrong
~1000-1200Cyclopropyl Ring VibrationsMedium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. The fragmentation patterns observed in the mass spectrum offer a molecular fingerprint that aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, the molecular formula is C₁₁H₁₂O₂. epa.govnist.govmatrix-fine-chemicals.com The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements.

The experimentally determined exact mass from HRMS analysis serves to confirm the molecular formula. Any deviation from the theoretical mass is typically within a few parts per million (ppm), providing strong evidence for the correct elemental composition and ruling out other potential formulas with the same nominal mass.

ParameterValue
Molecular FormulaC₁₁H₁₂O₂
Calculated Exact Mass176.08373 u
Nominal Mass176 u

The electron ionization (EI) mass spectrum of this compound reveals a distinct fragmentation pattern that is characteristic of its structure. The molecular ion peak (M⁺) is observed at m/z 176, corresponding to the molecular weight of the compound. epa.gov The fragmentation of the molecular ion leads to several key fragment ions that provide structural information.

A prominent fragmentation pathway involves the cleavage of the bond between the carbonyl group and the cyclopropyl ring. This can lead to the formation of the 4-methoxybenzoyl cation at m/z 135, which is a very stable acylium ion due to resonance delocalization. Another significant fragmentation involves the loss of the methoxy group (-OCH₃) from the 4-methoxybenzoyl cation, resulting in an ion at m/z 105. Further fragmentation of the aromatic ring can also be observed.

m/zProposed Fragment IonStructure
176[M]⁺ (Molecular Ion)[C₁₁H₁₂O₂]⁺
135[CH₃OC₆H₄CO]⁺4-methoxybenzoyl cation
105[C₆H₅CO]⁺Benzoyl cation fragment
77[C₆H₅]⁺Phenyl cation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for the analysis of complex mixtures and for quantifying the amount of a specific compound in a sample.

For the analysis of this compound, a reversed-phase HPLC method would be suitable, given the compound's moderate polarity. A C18 column is a common choice for the separation of such aromatic ketones. The mobile phase would typically consist of a mixture of an aqueous component (such as water with a small amount of acid like formic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol). The gradient elution, where the proportion of the organic solvent is gradually increased, would likely be employed to ensure good separation and efficient elution of the compound.

The retention time of this compound in an LC system is dependent on the specific chromatographic conditions, including the column dimensions, stationary phase, mobile phase composition, and flow rate. Under specific and consistent conditions, the retention time is a reproducible characteristic that can be used for identification.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used in LC-MS to generate ions from the analyte molecules. The mass spectrometer then detects the protonated molecule [M+H]⁺, which for this compound would be at an m/z of 177. Tandem mass spectrometry (MS/MS) can be performed on this precursor ion to induce fragmentation and generate a characteristic fragmentation pattern, which can be used for structural confirmation and for developing highly selective and sensitive quantitative methods.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

As of the current literature survey, a publicly available crystal structure for this compound has not been reported. Therefore, specific details regarding its crystal system, space group, and precise molecular dimensions in the solid state are not available.

However, if a single crystal of sufficient quality were to be grown, X-ray diffraction analysis would provide invaluable insights into its molecular architecture. Key information that could be obtained includes:

Conformation: The dihedral angle between the plane of the phenyl ring and the plane of the cyclopropyl ring could be precisely determined. This would reveal the extent of twisting between these two moieties.

Bond Lengths and Angles: The precise lengths of all chemical bonds and the angles between them would be measured. This would provide experimental validation of the molecular geometry and could reveal any unusual bonding characteristics.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice and would identify any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which influence the physical properties of the solid.

Such structural data is crucial for understanding the structure-activity relationships of this compound and for computational modeling studies.

Computational Chemistry and Theoretical Modeling of Cyclopropyl 4 Methoxyphenyl Methanone

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure of many-body systems and are effective for calculating the properties of molecules like Cyclopropyl(4-methoxyphenyl)methanone. A typical study would involve a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, finds the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For a flexible molecule like this compound, which has rotatable bonds between the phenyl ring, the carbonyl group, and the cyclopropyl (B3062369) ring, a conformational analysis would be necessary. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure. The results would typically be presented in a table listing key optimized bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The results are crucial for two reasons: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the theoretical prediction of the molecule's infrared (IR) and Raman spectra. A detailed analysis would involve assigning specific vibrational modes (e.g., C=O stretch, phenyl ring modes, C-H stretches) to the calculated frequencies and comparing them with experimentally recorded spectra to validate the computational model.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shieldings from first principles. These theoretical shieldings can be converted into chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict the ¹H and ¹³C NMR spectra of this compound. Comparing these predicted shifts with experimental data helps in the definitive assignment of NMR signals and provides a stringent test of the calculated electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Localization)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. FMO analysis also involves visualizing the spatial distribution (localization) of these orbitals to predict sites of electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is excellent for describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of this compound, likely in a solvent like water or in a condensed phase, would provide insights into its conformational dynamics. This technique allows for a more extensive sampling of the conformational space than static calculations alone and can reveal how intermolecular forces, such as solvent interactions, influence the molecule's behavior and preferred shapes.

While the framework for a thorough computational study of this compound is clear, the specific data and detailed findings from such a study are not currently available in published literature. The execution of these calculations would constitute a novel research contribution to the field of computational chemistry.

Topological Analysis of Electron Density (e.g., AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM theory, is a powerful method for analyzing the electron density (ρ(r)) of a molecule to characterize chemical bonding. gla.ac.ukuni-muenchen.demdpi.com This analysis partitions the electron density to define atoms, bonds, and molecular structure.

A key aspect of AIM is the identification of critical points in the electron density, where the gradient of the density is zero. For this compound, this analysis would involve:

Bond Critical Points (BCPs): Locating the BCPs between atoms would allow for the characterization of the chemical bonds. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points would help distinguish between covalent and closed-shell (e.g., ionic, van der Waals) interactions. For instance, the nature of the bonds within the strained cyclopropyl ring, the carbonyl group, and the aromatic methoxyphenyl group could be quantitatively described.

Ring Critical Points (RCPs): The presence of RCPs within the cyclopropyl and phenyl rings would be identified, characterizing these cyclic structures.

Atomic Properties: By integrating the electron density over the volume of each atomic basin, various atomic properties such as atomic charge and energy could be calculated. This would provide insight into the charge distribution across the molecule.

Without dedicated computational studies on this compound, specific values for BCPs, RCPs, or atomic charges remain undetermined.

Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov This technique maps the electron distribution of a molecule within its crystalline environment, providing a graphical representation of close contacts with neighboring molecules.

For a Hirshfeld surface analysis of this compound, a prerequisite would be the experimental determination of its single-crystal X-ray structure, which does not appear to be publicly available. If the crystal structure were known, the analysis would yield:

d_norm surfaces: These surfaces are colored to highlight intermolecular contacts that are shorter or longer than the van der Waals radii. Red spots would indicate significant close contacts, such as potential hydrogen bonds or other strong interactions, which are crucial for the stability of the crystal packing.

As no crystal structure or subsequent Hirshfeld analysis for this compound has been reported in the literature, a quantitative breakdown of its intermolecular interactions and visualization of its crystal packing is not possible.

Prediction of Nonlinear Optical (NLO) Properties (e.g., First Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. thesciencepublishers.comrsc.org Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. The key parameter for second-order NLO response is the first hyperpolarizability (β). thesciencepublishers.com

A computational study on this compound would predict its potential as an NLO material. This would involve:

Calculation of Dipole Moment and Polarizability: The permanent dipole moment (μ) and the linear polarizability (α) would be calculated.

Calculation of First Hyperpolarizability (β): The components of the β tensor would be computed to determine the magnitude of the total first hyperpolarizability (β_tot). A high β_tot value suggests a significant NLO response. Molecules with donor-acceptor groups and extended π-conjugation often exhibit larger β values. The methoxy (B1213986) group (donor) and the carbonyl group (acceptor) connected by the phenyl ring in this compound suggest it could have NLO properties, but this requires computational verification.

No theoretical calculations on the NLO properties of this compound have been found in the scientific literature. Therefore, its first hyperpolarizability and potential for NLO applications remain unquantified.

Biological Activities and Potential Pharmacological Applications of Cyclopropyl 4 Methoxyphenyl Methanone Derivatives

Role as Plant Growth Regulators

Certain derivatives of Cyclopropyl(4-methoxyphenyl)methanone are effective plant growth regulators, primarily by interfering with the biosynthesis of gibberellins (B7789140), a class of plant hormones that regulate various developmental processes.

Ancymidol (B87201): A Well-Characterized Derivative

Ancymidol is a prominent pyrimidine (B1678525) derivative of this compound that functions as a plant growth retardant. It is commercially used in the production of a variety of container-grown ornamental plants, including chrysanthemums, Easter lilies, and poinsettias, to produce more compact and aesthetically pleasing plants. By inhibiting gibberellin biosynthesis, ancymidol effectively reduces internode elongation, leading to shorter stems without adversely affecting leaf development or flowering.

Mechanisms of Gibberellin Antagonism and Cytochrome P450 Inhibition

The primary mechanism by which ancymidol and related derivatives regulate plant growth is through the inhibition of gibberellin biosynthesis. Gibberellins are crucial for processes such as stem elongation, germination, and flowering. Ancymidol specifically targets and inhibits the action of certain cytochrome P450 monooxygenases. These enzymes are essential for the oxidative steps in the gibberellin biosynthetic pathway. By blocking these enzymatic reactions, the production of active gibberellins is significantly reduced, leading to the observed growth retardant effects. Research has shown that the application of exogenous gibberellic acid can reverse the growth inhibition caused by low concentrations of these compounds, further supporting this mechanism of action.

Antimicrobial Efficacy

In addition to their role in plant growth regulation, various derivatives of this compound have demonstrated promising antimicrobial properties. Researchers have synthesized and evaluated numerous analogues, including chalcones, pyrimidines, and thiazolidinone hybrids, for their ability to inhibit the growth of pathogenic bacteria and fungi.

Antibacterial Spectrum and Potency of Derivatives (e.g., Chalcone (B49325) and Pyrimidine Analogues)

Chalcones, which are precursors to flavonoids, and pyrimidine derivatives incorporating the this compound scaffold have been investigated for their antibacterial activity. Studies have shown that these compounds can exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For instance, a series of 4-alkoxy/aryloxyphenyl cyclopropyl (B3062369) methane (B114726) oxime derivatives, which are structurally related to this compound, were synthesized and tested against various bacterial strains. Two compounds in this series demonstrated excellent activity against Staphylococcus aureus, Escherichia coli, and Salmonella typhi.

The antibacterial efficacy of these derivatives is often attributed to their specific molecular structures, with different functional groups and substitutions influencing their potency and spectrum of activity. The presence of the cyclopropyl moiety, in conjunction with the methoxyphenyl group, appears to be a key contributor to their biological activity.

Antifungal Activity Assessment

The antifungal potential of this compound derivatives has also been a subject of investigation. Various pyrimidine analogues, for example, have been synthesized and evaluated for their in vitro activity against a range of phytopathogenic fungi. The results of these studies indicate that many of these compounds possess significant fungicidal properties, with some showing potency comparable or even superior to commercial fungicides. The structure-activity relationship studies suggest that the pyrimidine ring system is a crucial element for the antifungal activity of these derivatives.

Evaluation of Thiazolidinone-Cyclopropyl Hybrids as Antimicrobial Agents

Thiazolidinone-cyclopropyl hybrids represent another class of derivatives that have been explored for their antimicrobial properties. Thiazolidin-4-one is a well-known heterocyclic compound that is a core structure in various pharmaceuticals with a wide range of biological activities. The synthesis and evaluation of hybrids that combine the thiazolidinone ring with the cyclopropyl(4-methoxyphenyl)methyl moiety have yielded promising results. These hybrid molecules have been shown to possess both antibacterial and antifungal activities. For example, certain synthesized thiazolidinone-cyclopropyl hybrids have demonstrated significant inhibitory effects against various bacterial and fungal strains. The unique combination of the thiazolidinone and cyclopropyl moieties in a single molecular framework appears to be a successful strategy for the development of novel antimicrobial agents.

Below is a table summarizing the antimicrobial activity of selected thiazolidinone-cyclopropyl hybrid derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
Hybrid A Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50
Hybrid B Staphylococcus aureus25
Escherichia coli50
Candida albicans>100
Hybrid C Staphylococcus aureus6.25
Escherichia coli12.5
Candida albicans25

Anticancer Research and Cytotoxicity Studies

The quest for novel and more effective anticancer agents has led to the exploration of various chemical structures, including those derived from this compound. These derivatives have been investigated for their cytotoxic effects against cancer cell lines through several distinct synthetic strategies.

Development of Tetralone Intermediates for Podophyllotoxin (B1678966) Analogues

Podophyllotoxin is a naturally occurring compound with potent antimitotic activity, which has served as a lead for the development of clinically used anticancer drugs like etoposide. nih.gov However, its therapeutic use is limited by toxicity. biorxiv.org This has prompted the synthesis of analogues with improved therapeutic profiles. A key strategy in the synthesis of these analogues involves the creation of tetralone intermediates. biorxiv.orgmdpi.com

The synthetic route to these intermediates often utilizes cyclopropyl ketones as precursors. Through an intramolecular Friedel-Crafts alkylation, cyclopropyl ketones can be converted into tetralones. biorxiv.orgmdpi.com This reaction proceeds in the presence of a Lewis acid, such as stannic chloride, in an appropriate solvent. While direct synthesis from this compound is not extensively documented in readily available literature, the established chemical pathway involves the reaction of chalcones with reagents like trimethylsulfoxonium (B8643921) iodide to form cyclopropyl ketones. These ketones then undergo cyclization to yield the tetralone core structure essential for building podophyllotoxin analogues. biorxiv.org This methodology allows for the modification of various parts of the molecule to study structure-activity relationships, aiming to enhance biological activity and reduce toxicity. mdpi.com

Investigation of Cyclopropyl-Piperazine Derivatives in Cancer Cell Lines

The piperazine (B1678402) ring is a common motif in many biologically active compounds, including anticancer agents. encyclopedia.pub Researchers have synthesized and evaluated derivatives of cyclopropyl methanone (B1245722) incorporating a piperazine moiety for their cytotoxic potential. A study on a series of 1-(4-chlorophenyl)cyclopropylmethanone derivatives, which are structurally analogous to 4-methoxyphenyl (B3050149) variants, demonstrated notable anticancer activity. mdpi.com

Selected compounds from this series were screened for their in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 using the sulforhodamine B (SRB) assay. The results indicated that some of these derivatives exhibit significant cytotoxicity. For instance, two compounds from the study showed promising activity. mdpi.com

Cytotoxicity of Selected 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives against MDA-MB-435 Cell Line. mdpi.com
CompoundSubstituent (R)Concentration (µg/mL)Growth Inhibition (%)
3a2-chlorobenzyl1015
2028
4039
8052
3c4-chlorobenzyl1022
2035
4048
8063

These findings suggest that the combination of the cyclopropyl ketone structure with a substituted piperazine ring can lead to compounds with significant anticancer properties. Compound 3c , with a 4-chlorobenzyl substituent, was particularly effective, showing over 50% growth inhibition at the highest concentration tested. mdpi.com

Exploration of Triazolyl-4-carboxamide Motifs as Potential Chemotherapeutics

The 1,2,3-triazole ring is a bioisostere for the amide bond and is frequently incorporated into molecules to enhance their pharmacological properties. nih.gov The synthesis of 1,2,3-triazole-4-carboxamide derivatives from this compound has been explored as a route to potential chemotherapeutic agents.

One study detailed the synthesis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. The synthesis involved a Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate, followed by amidation with 4-chloroaniline. nih.gov While this particular study focused on the synthesis and crystal structure, related research on a series of 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide derivatives has demonstrated their potential as anticancer agents. These compounds were evaluated for their cytotoxic activity against human breast cancer cell lines, MCF-7 and MDA-MB-231. scienceopen.com

Several compounds in this related series showed promising cytotoxicity, with some exhibiting IC50 values in the low micromolar range, comparable to the standard drug Doxorubicin against the MCF-7 cell line. scienceopen.com

In Vitro Anticancer Activity (IC50 in µM) of Selected 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamide Derivatives. scienceopen.com
CompoundSubstituentMCF-7MDA-MB-231
4B4-fluorophenyl9.48>50
4H2,4-dichlorophenyl13.1123.61
4I4-chlorophenyl7.11>50
4J4-bromophenyl8.2741.27
4M4-nitrophenyl11.5531.87
Doxorubicin-1.242.18

The data indicates that compounds with halogen and nitro substitutions on the N-phenyl ring possess significant cytotoxic activity, particularly against the MCF-7 cell line. These results highlight the potential of the 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide scaffold in the development of new anticancer drugs. scienceopen.com

Other Therapeutic Applications

Beyond cancer research, derivatives of this compound have been investigated for their potential in treating infectious diseases.

Antiamoebic Activity and Non-Cytotoxic Profiles

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health problem in many parts of the world. The search for new, effective, and less toxic antiamoebic drugs is ongoing. plos.org While there is a lack of specific studies on the antiamoebic activity of this compound derivatives, research into other heterocyclic compounds provides a basis for potential future investigations.

Studies have shown that various synthetic compounds, including those containing pyrazoline and imidazothiazole rings, possess antiamoebic properties. nih.gov For instance, certain pyrazoline derivatives have shown better inhibitory effects against E. histolytica than the standard drug metronidazole. The presence of substituted phenyl rings in these active compounds suggests that the 4-methoxyphenyl group could be a favorable substituent for antiprotozoal activity. The exploration of this compound derivatives against E. histolytica could therefore be a promising area for future drug discovery, with a focus on achieving potent activity while maintaining a non-cytotoxic profile against host cells.

Antituberculosis Activity of Novel Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis, is a major global health threat, exacerbated by the rise of multidrug-resistant strains. This has spurred the search for novel antitubercular agents. Derivatives of cyclopropyl methanone have shown promise in this area.

The same study that investigated the anticancer activity of 1-(4-chlorophenyl)cyclopropylmethanone derivatives also screened these compounds for antituberculosis activity against the H37Rv strain of M. tuberculosis. Several compounds demonstrated significant inhibitory activity. mdpi.com

Antituberculosis Activity of Selected 1-(4-Chlorophenyl)cyclopropylmethanone Derivatives. mdpi.com
CompoundSubstituent (R)Minimum Inhibitory Concentration (MIC) (µg/mL)
3a2-chlorobenzyl6.25
3b3-chlorobenzyl6.25
3c4-chlorobenzyl12.5

Furthermore, a broader class of related compounds, aryloxyphenyl cyclopropyl methanones, has also been identified as a new class of anti-mycobacterial agents. These compounds have shown potent activity against M. tuberculosis H37Rv in vitro, with some derivatives exhibiting MIC values as low as 3.125 µg/mL. plos.org The most active of these compounds were also effective against multidrug-resistant strains. plos.org Another study on [4-(aryloxy)phenyl]cyclopropyl methanols, derived from the corresponding methanones, also reported significant antitubercular activities with MIC values as low as 0.78 μg/mL for some derivatives. These collective findings underscore the potential of the this compound scaffold in the development of new and effective treatments for tuberculosis.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The exploration of the structure-activity relationships (SAR) of this compound derivatives has been a important area of research aimed at optimizing their therapeutic potential. By systematically modifying the chemical scaffold of the parent compound, researchers have been able to identify key structural features that govern the biological activity of these molecules. These studies are instrumental in the rational design of new analogs with enhanced potency and selectivity for specific biological targets.

For instance, a series of 4-alkylaminoaryl phenyl cyclopropyl methanones were synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis H37Rv and the Plasmodium falciparum 3D7 strain. The core structure of these derivatives maintains the cyclopropyl and methoxyphenyl ketone moieties, with modifications primarily centered on the introduction of an alkylamino group at the para-position of the second phenyl ring.

The SAR studies of these derivatives have highlighted several important trends. The length and nature of the alkyl chain in the amino substituent, as well as the presence of other functional groups on the aryl ring, have been shown to be critical determinants of both antitubercular and antimalarial potency. These findings provide a valuable framework for the future design of more effective therapeutic agents based on the this compound scaffold.

The following table summarizes the structure-activity relationship data for a selection of these derivatives, illustrating the impact of specific structural modifications on their biological activity.

Compound IDR Group (Substituent on Phenyl Ring)Antitubercular Activity (MIC in µg/mL)Antimalarial Activity (IC₅₀ in µg/mL)
6a 4-fluoro3.120.080
6d 4-chloro3.120.035
6e 4-bromo6.25>10
6f 4-methyl12.50.082
6h 4-methoxy3.12>10
6p 3,4-dichloro3.12>10
6q 3-chloro-4-fluoro6.25>10
8a 4-fluoro (with ethylamino linker)3.120.035
8b 4-chloro (with ethylamino linker)3.12>10
8c 4-bromo (with ethylamino linker)6.250.045

Emerging Research Trajectories and Future Prospects

Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of cyclopropyl (B3062369) ketones, including Cyclopropyl(4-methoxyphenyl)methanone, is a focal point of research aimed at improving efficiency, selectivity, and sustainability. Traditional methods are being supplemented and replaced by innovative catalytic processes that offer milder reaction conditions and broader substrate scopes.

A notable advancement is the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, which provides a general and efficient method for creating 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes. mdpi.com By optimizing reaction conditions—such as the choice of base, solvent, and temperature—researchers have achieved high yields for a variety of substituted cyclopropanes. mdpi.com Another significant strategy involves the nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with unactivated primary alkyl chlorides. This method allows for the synthesis of γ-alkyl ketones with high regioselectivity and step economy, avoiding the need for pre-generated organometallic reagents. rsc.org The use of sodium iodide as a co-catalyst is crucial for achieving high reactivity and selectivity by facilitating a halide exchange. rsc.org

Furthermore, research into the ring-opening cyclization of related alkylidenecyclopropyl ketones with amines has established an efficient pathway to synthesize 2,3,4-trisubstituted pyrroles, which are valuable structures in materials and medicinal chemistry. organic-chemistry.org These methodologies highlight a trend towards developing catalytic systems that can construct or functionalize the cyclopropyl ketone core with high precision.

Table 1: Novel Synthetic Methodologies for Cyclopropyl Ketone Derivatives
MethodCatalyst/ReagentsKey FeaturesReference
Corey-Chaykovsky CyclopropanationTrimethylsulfoxonium (B8643921) iodide, Sodium hydrideEfficient synthesis of 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes from 2-hydroxychalcones. mdpi.com
Nickel-Catalyzed Cross-Electrophile CouplingNickel catalyst, Sodium iodide (co-catalyst)Synthesizes γ-alkyl ketones from cyclopropyl ketones and alkyl chlorides with high regioselectivity. rsc.org
Ring-Opening CyclizationAmines, MgSO₄Converts alkylidenecyclopropyl ketones into 2,3,4-trisubstituted pyrroles. organic-chemistry.org
SmI₂-Catalyzed [3+2] CycloadditionSmI₂, Sm⁰Engages alkyl cyclopropyl ketones in formal [3+2] cycloadditions to form complex sp³-rich products. nih.govacs.org

In-Depth Mechanistic Understanding of Cyclopropyl Ring Transformations

The inherent ring strain of the cyclopropyl group makes it a versatile synthetic intermediate, capable of undergoing a variety of ring-opening transformations. rsc.org A deep mechanistic understanding of these processes is crucial for controlling reaction outcomes and designing new synthetic applications.

Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into these mechanisms. For instance, the phosphine-catalyzed ring-opening of cyclopropyl ketones is proposed to proceed through a four-step sequence: (1) nucleophilic substitution to open the ring, (2) an intramolecular Michael addition, (3) a uq.edu.aunih.gov-proton transfer, and (4) an intramolecular Wittig reaction to yield the final product. rsc.org Similarly, DFT studies on the tandem Heck–ring-opening of cyclopropyldiol derivatives have illuminated the factors governing the regio- and stereoselectivity of the C-C bond cleavage. nih.govacs.org These studies revealed the dual role of hydroxyl groups in directing the reaction pathway. nih.govacs.org

Experimental and computational investigations into the base-promoted ring opening of gem-dibromocyclopropanes suggest a mechanism that begins with HBr elimination to form a bromocyclopropene, followed by ring opening to a zwitterionic intermediate. uq.edu.au Radical reactions have also been explored; the reductive ring opening of cyclopropyl ketones using reagents like samarium(II) iodide (SmI₂) proceeds via radical anion intermediates. ucl.ac.uk This process has been harnessed in catalytic formal [3+2] cycloadditions with alkenes and alkynes, where SmI₂ catalysis facilitates the formation of complex cyclopentane (B165970) structures. nih.govacs.org The mechanism involves the one-electron reduction of the ketone to a ketyl radical, which then undergoes ring cleavage. nih.gov

Table 2: Mechanistic Pathways of Cyclopropyl Ring Transformations
Transformation TypeCatalyst/ConditionsKey IntermediatesProduct TypeReference
Phosphine-Catalyzed Ring-OpeningPhosphine catalyst (e.g., PPh₂Me)Zwitterion, Enolate, YlideHydrofluorenone rsc.org
Tandem Heck–Ring-OpeningPalladium catalystAlkyl palladium speciesLactones nih.govacs.org
Base-Promoted Ring-OpeningSodium alkoxideCyclopropene, Zwitterion/CarbeneBromoalkene pyranosides uq.edu.au
Reductive Ring-Opening / [3+2] CycloadditionSmI₂ or Photoredox catalystKetyl radical, Distonic radical anionRing-opened ketones, Cyclopentanes ucl.ac.uknih.gov

Rational Design of Biologically Active Scaffolds Based on Computational Insights

The this compound scaffold is an attractive starting point for the rational design of new biologically active molecules. mdpi.com Modern drug discovery heavily relies on computational, or in silico, methods to predict and optimize the interaction between a small molecule and its biological target. rug.nlmdpi.com

Structure-based drug design (SBDD) is a primary strategy, utilizing the 3D structure of a target protein to design ligands with high affinity and selectivity. mdpi.commdpi.com Techniques like molecular docking are used to predict the binding mode and affinity of potential drug candidates within a protein's active site. nih.gov This approach was used to explore the antifungal activity of amide derivatives containing cyclopropane (B1198618) by docking them into the active site of sterol 14-α demethylase (CYP51), a key fungal enzyme. mdpi.com

Scaffold morphing is another powerful in silico tool, where parts of a known active molecule are systematically replaced with bioisosteres to generate novel analogues with improved properties. mdpi.com This technique, combined with pharmacokinetic modeling, can be used to design molecules based on the cyclopropyl ketone core that not only bind effectively to their target but also possess favorable absorption, distribution, metabolism, and excretion (ADMET) properties. nih.govmdpi.com Advanced methods like electron Computer-Aided Drug Design (eCADD) delve deeper by calculating the full electron structure of proteins to elucidate binding mechanisms at a quantum level, providing precise guidance for designing new ligands. nih.gov

Table 3: Computational Tools in the Rational Design of Bioactive Scaffolds
Tool/TechniqueApplicationInformation GainedReference
Molecular DockingPredicting ligand-protein interactions.Binding mode, binding affinity (score), key interactions. mdpi.comnih.gov
Scaffold MorphingGenerating novel analogues from a known active scaffold.New chemical entities with potentially improved potency and pharmacokinetics. mdpi.com
ADMET PredictionIn silico evaluation of pharmacokinetic properties.Drug-likeness, absorption, distribution, metabolism, excretion, toxicity profiles. nih.gov
Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of ligand-protein complexes.Binding stability, conformational changes, free energy of binding. mdpi.commdpi.com

Exploration in Advanced Materials Science beyond NLO Properties

While research on this compound has been heavily focused on synthetic chemistry and potential biological applications, its unique reactivity also suggests potential for use in advanced materials science. The strain-release transformations of the cyclopropyl ring offer versatile pathways for constructing complex molecular architectures that could form the basis of novel polymers and functional materials. rsc.org

For example, the ring-opening reactions detailed in section 7.2 could be adapted for polymerization processes. A controlled ring-opening polymerization of cyclopropyl ketone monomers could lead to novel polymers with unique backbone structures and properties. The ketone and methoxyphenyl groups provide sites for further functionalization, allowing for the tuning of material properties such as solubility, thermal stability, or conductivity.

Furthermore, the synthesis of heterocyclic structures, such as the pyrroles formed from alkylidenecyclopropyl ketones, is highly relevant to materials science. organic-chemistry.org Pyrrole-containing polymers are well-known for their applications as conducting polymers and in electronic devices. The development of efficient synthetic routes to functionalized pyrroles from cyclopropyl-based precursors opens an avenue for creating new materials with tailored electronic properties. While this area remains relatively unexplored for this specific compound, the fundamental reactivity of the cyclopropyl ketone moiety presents a promising platform for future research in materials chemistry.

Translation of Research Findings into Preclinical and Clinical Development

The cyclopropyl fragment is increasingly recognized as a "privileged" structural motif in medicinal chemistry, frequently appearing in molecules transitioning from preclinical to clinical development. nih.govacs.orgresearchgate.net Its incorporation into drug candidates can address common roadblocks in drug discovery by favorably modulating key pharmacological properties. nih.govresearchgate.net

The unique stereoelectronic properties of the cyclopropyl ring can lead to enhanced binding potency and selectivity for a biological target. iris-biotech.de It can also improve a compound's metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.deresearchgate.net For instance, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated degradation. iris-biotech.de Other benefits include increased brain permeability, decreased plasma clearance, and the ability to conformationally constrain a molecule, which can lead to a more favorable entropic contribution to receptor binding. nih.govacs.orgresearchgate.net

A compelling example of this translation is the development of the tyrosine kinase inhibitor Cabozantinib. iris-biotech.de In this drug, a chemically unstable linker in a parent molecule was replaced with a stable cyclopropyl-1,1-dicarboxamide linker, significantly improving its pharmacological performance and leading to an FDA-approved drug. iris-biotech.de Similarly, optimization of a series of pyrazinone-based antagonists for the corticotropin-releasing factor-1 (CRF₁) receptor led to the discovery of a cyclopropyl-containing compound with excellent potency, oral bioavailability, and efficacy in preclinical models of anxiety. researchgate.net These examples underscore the strategic value of incorporating the cyclopropyl moiety, found in this compound, into the design of next-generation therapeutics.

Table 4: Role of the Cyclopropyl Moiety in Drug Development
PropertyImpact on Drug CandidateStage of AssessmentReference
Metabolic StabilityIncreases resistance to metabolism (e.g., by CYP450 enzymes), prolonging half-life.Preclinical (in vitro/in vivo) iris-biotech.deresearchgate.net
Binding PotencyEnhances affinity and selectivity for the target receptor/enzyme.Preclinical (in vitro) nih.govacs.org
Conformational RigidityReduces entropic penalty upon binding, improving binding affinity.Preclinical (in silico/in vitro) iris-biotech.de
PharmacokineticsCan increase brain permeability and decrease plasma clearance.Preclinical (in vivo) nih.govresearchgate.net
Off-Target EffectsCan reduce binding to unintended targets, improving the safety profile.Preclinical (in vitro) nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing cyclopropyl(4-methoxyphenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 4-methoxybenzoyl chloride (derived from 4-methoxybenzoic acid) and cyclopropane derivatives. Key steps include controlling reaction temperature (60–80°C) and using Lewis acids like AlCl₃ as catalysts . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with cyclopropylboronic acids and halogenated aryl ketones may also be employed, requiring inert atmospheres and optimized ligand systems (e.g., Pd(PPh₃)₄) to enhance yields .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropyl ring (δ ~1.0–2.0 ppm for protons) and methoxy group (δ ~3.8 ppm). Aromatic protons in the 4-methoxyphenyl group appear as distinct doublets (δ ~6.8–7.6 ppm) .
  • X-ray Crystallography : Used to resolve molecular geometry, particularly the dihedral angle between the cyclopropane ring and the aromatic plane. For example, crystallographic data for analogs like (4-methoxyphenyl)(2-methylphenyl)methanone show bond angles of ~120° for the ketone moiety .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 203.1) and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., oxime or hydrazone derivatives) alter the reactivity and bioactivity of this compound?

  • Methodological Answer : Functionalizing the ketone group with oxime (NH₂OH) or hydrazone (NH₂NH₂) moieties enhances nucleophilic reactivity. For instance:

  • Oxime Derivatives : Synthesized by refluxing the ketone with hydroxylamine hydrochloride in ethanol. These derivatives exhibit shifted UV-Vis absorption maxima (~270 nm vs. ~250 nm for the parent compound), indicating extended conjugation .
  • Biological Implications : Derivatives like ciproxifan (a cyclopropyl-phenoxy-imidazole analog) show selective binding to 5-HT receptors, suggesting potential CNS applications. Activity assays (e.g., radioligand binding) require comparing IC₅₀ values between parent and modified compounds .

Q. What mechanistic insights explain the stability of the cyclopropane ring under acidic or oxidative conditions during reactions?

  • Methodological Answer : The cyclopropane ring’s strain (109° bond angles vs. 120° in unstrained systems) makes it prone to ring-opening. However, electron-withdrawing groups (e.g., the 4-methoxyphenyl ketone) stabilize the ring via conjugation. Computational studies (DFT) can model transition states, revealing activation energies for ring-opening pathways. For example, analogs like cyclopropyl(5-hexylthiophenyl)methanone show stability in Pd-catalyzed couplings due to π-backbonding from metal catalysts .

Q. How can conflicting data on the compound’s solubility and crystallinity be resolved in formulation studies?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent-dependent crystallization. Techniques include:

  • DSC/TGA : Differential scanning calorimetry identifies melting points (e.g., 58–63°C for 4-methoxybenzophenone analogs) and thermal stability .
  • Powder XRD : Distinguishes crystalline vs. amorphous phases.
  • Solubility Screening : Use Hansen solubility parameters to select solvents (e.g., DMSO for polar derivatives, hexane for non-polar analogs) .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : The compound may irritate skin/eyes (based on analogs like CIPROXIFAN, which carries hazard labels ). Use PPE (gloves, goggles) and work in fume hoods.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for peroxidation if dissolved in ethers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.